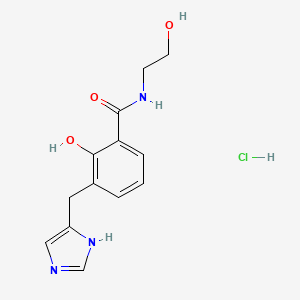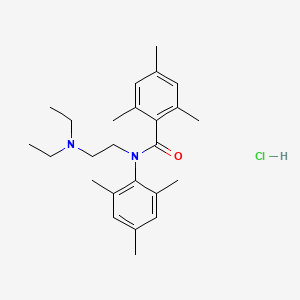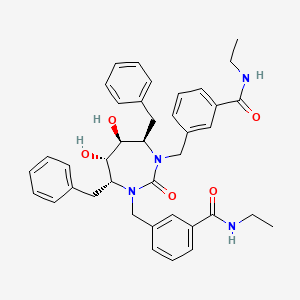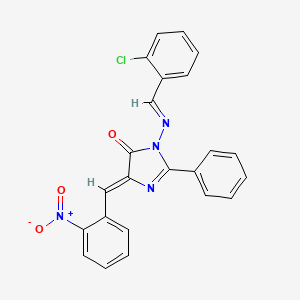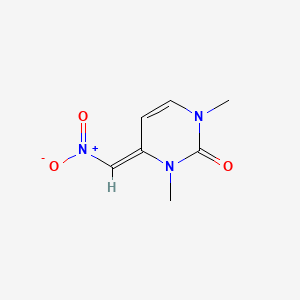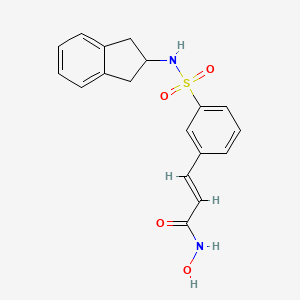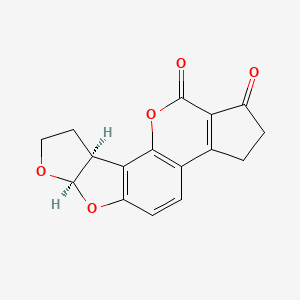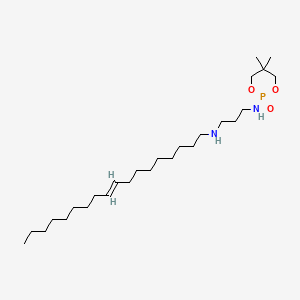
1,3-Propanediamine, N-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-N'-(9Z)-9-octadecenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neopentyl N-3-((oleylamino)propyl)phosphoramidate is a synthetic organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of neopentyl N-3-((oleylamino)propyl)phosphoramidate allows it to interact with biological molecules in specific ways, making it a valuable tool for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of neopentyl N-3-((oleylamino)propyl)phosphoramidate typically involves a multi-step process. One common method includes the reaction of neopentyl alcohol with phosphorus oxychloride to form neopentyl phosphorodichloridate. This intermediate is then reacted with oleylamine to produce the desired phosphoramidate compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates .
Industrial Production Methods
Industrial production of neopentyl N-3-((oleylamino)propyl)phosphoramidate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Neopentyl N-3-((oleylamino)propyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphoramidate oxides, while reduction reactions produce phosphine derivatives. Substitution reactions result in the formation of new phosphoramidate compounds with different substituents .
科学研究应用
Neopentyl N-3-((oleylamino)propyl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
作用机制
The mechanism of action of neopentyl N-3-((oleylamino)propyl)phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The phosphoramidate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes and affect signal transduction pathways .
相似化合物的比较
Similar Compounds
Oligonucleotide N3′→P5′ phosphoramidates: These compounds have similar phosphoramidate linkages and are used as antisense agents.
Phosphorothioate oligonucleotides: These compounds have sulfur atoms replacing one of the non-bridging oxygen atoms in the phosphate backbone and are used in antisense and RNA interference applications.
Uniqueness
Neopentyl N-3-((oleylamino)propyl)phosphoramidate is unique due to its specific structure, which allows it to interact with biological molecules in ways that other phosphoramidate compounds cannot. Its neopentyl and oleylamino groups provide distinct steric and electronic properties, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
属性
CAS 编号 |
71426-87-4 |
|---|---|
分子式 |
C26H53N2O3P |
分子量 |
472.7 g/mol |
IUPAC 名称 |
N'-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-N-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C26H53N2O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-22-20-23-28-32(29)30-24-26(2,3)25-31-32/h11-12,27H,4-10,13-25H2,1-3H3,(H,28,29)/b12-11+ |
InChI 键 |
KVXIIQDGZSSCOJ-VAWYXSNFSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCCNCCCNP1(=O)OCC(CO1)(C)C |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCNCCCNP1(=O)OCC(CO1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


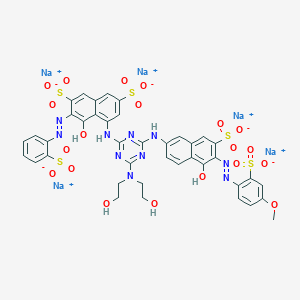
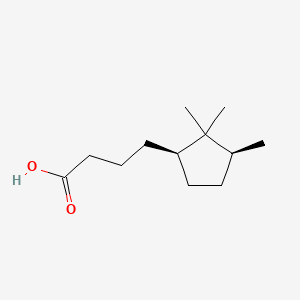
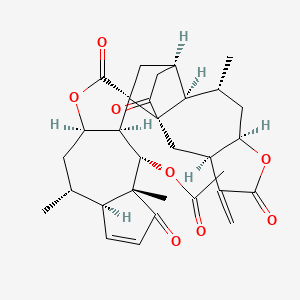
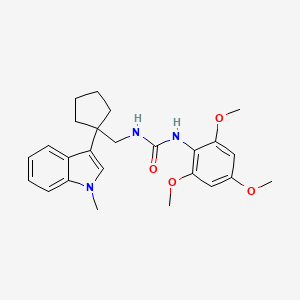
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)

